

# 3-Methoxyacetaminophen-d3 CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-Methoxyacetaminophen-d3

Cat. No.: B587690

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## Technical Guide: 3-Methoxyacetaminophen-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **3-Methoxyacetaminophen-d3**, a deuterated analog of a key acetaminophen metabolite. This document outlines its chemical properties, synthesis, analytical methodologies, and its role within the broader metabolic pathway of acetaminophen.

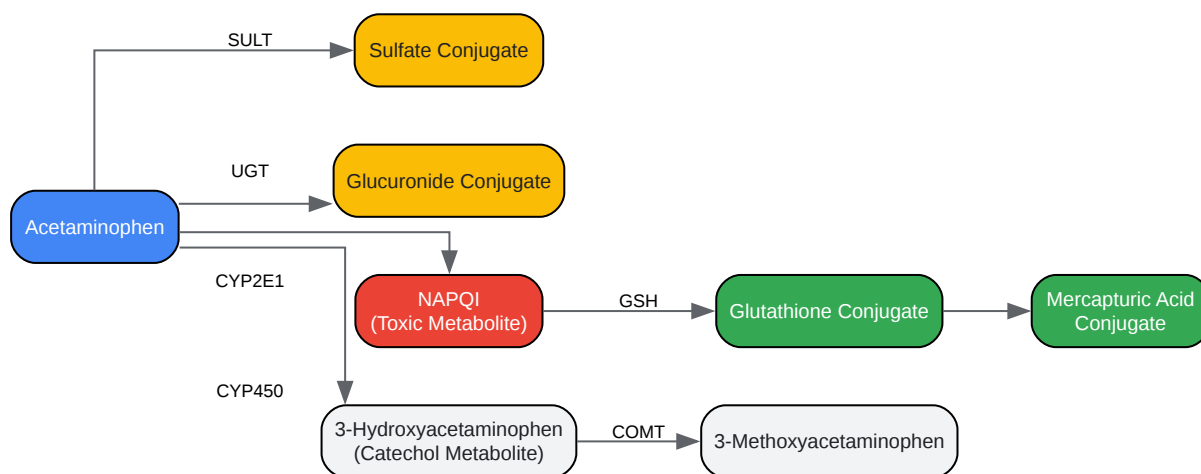
## Core Data Summary

The fundamental properties of **3-Methoxyacetaminophen-d3** are summarized below, providing a clear reference for researchers.

Property	Value	Citations
CAS Number	1246816-53-4	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> D <sub>3</sub> NO <sub>3</sub>	[1]
Molecular Weight	184.21 g/mol	[1]
Appearance	White to Off-White Solid	
Synonyms	N-(4-Hydroxy-3-methoxyphenyl)acetamide-d <sub>3</sub> , 4-Acetylamino-2-methoxy-phenol-d <sub>3</sub>	[1][2]
Storage	2-8°C, protected from light	
Isotopic Purity	Typically ≥ 98 atom % D	

## Metabolic Pathway of Acetaminophen

3-Methoxyacetaminophen is a metabolite of acetaminophen, formed through a minor but significant pathway involving catechol-O-methyltransferase (COMT). [3][4][5][6] Understanding this pathway is crucial for comprehensive pharmacokinetic and drug metabolism studies.



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Caption: Metabolic pathway of acetaminophen highlighting the formation of 3-Methoxyacetaminophen.

## Experimental Protocols

### Synthesis of 3-Methoxyacetaminophen-d3

The synthesis of **3-Methoxyacetaminophen-d3** can be achieved through a multi-step process, starting from commercially available precursors. The key step involves the introduction of the deuterated methyl group. The following is a plausible synthetic route based on established chemical principles.<sup>[7][8]</sup>

#### Step 1: Synthesis of 4-Amino-2-methoxyphenol

- Starting Material: 2-Methoxy-4-nitrophenol.
- Reaction: The nitro group of 2-methoxy-4-nitrophenol is reduced to an amine. This can be achieved using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst ( $H_2/Pd-C$ ) in a solvent like methanol or ethanol.
- Procedure:
  - Dissolve 2-methoxy-4-nitrophenol in methanol in a flask suitable for hydrogenation.
  - Add a catalytic amount of 10% Pd/C.
  - Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
  - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
  - Filter the reaction mixture through celite to remove the catalyst.
  - Evaporate the solvent under reduced pressure to obtain 4-amino-2-methoxyphenol.

#### Step 2: N-Acetylation to form 3-Methoxyacetaminophen

- Starting Material: 4-Amino-2-methoxyphenol.
- Reaction: The amino group of 4-amino-2-methoxyphenol is acetylated using acetic anhydride.
- Procedure:
  - Dissolve 4-amino-2-methoxyphenol in a suitable solvent such as acetic acid or a mixture of water and a co-solvent.
  - Cool the solution in an ice bath.
  - Slowly add acetic anhydride to the cooled solution while stirring.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
  - The product, 3-Methoxyacetaminophen, may precipitate out of the solution. If not, the product can be isolated by extraction or crystallization.
  - Purify the crude product by recrystallization.

### Step 3: Introduction of the Deuterated Methyl Group (Conceptual)

A common strategy for introducing a deuterated methyl group is to use a deuterated methylating agent. A plausible approach for synthesizing **3-Methoxyacetaminophen-d3** would involve using a deuterated acetylating agent in Step 2.

- Deuterated Reagent: Acetic anhydride-d6 ((CD<sub>3</sub>CO)<sub>2</sub>O).
- Modified Procedure (Step 2):
  - Follow the same procedure as in Step 2, but substitute acetic anhydride with acetic anhydride-d6. This will result in the formation of **3-Methoxyacetaminophen-d3**, where the acetyl methyl group is deuterated.

Purification and Characterization:

- The final product should be purified using techniques such as column chromatography or recrystallization.
- The structure and isotopic purity of the synthesized **3-Methoxyacetaminophen-d3** should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Analysis of 3-Methoxyacetaminophen-d3 in Biological Samples

The quantification of **3-Methoxyacetaminophen-d3** in biological matrices like plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.<sup>[9][10][11][12][13][14]</sup>

### 1. Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples to room temperature.
- To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a non-deuterated analog or a different isotopically labeled standard).
- Vortex the mixture for 1-2 minutes to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

### 2. LC-MS/MS Conditions (Illustrative)

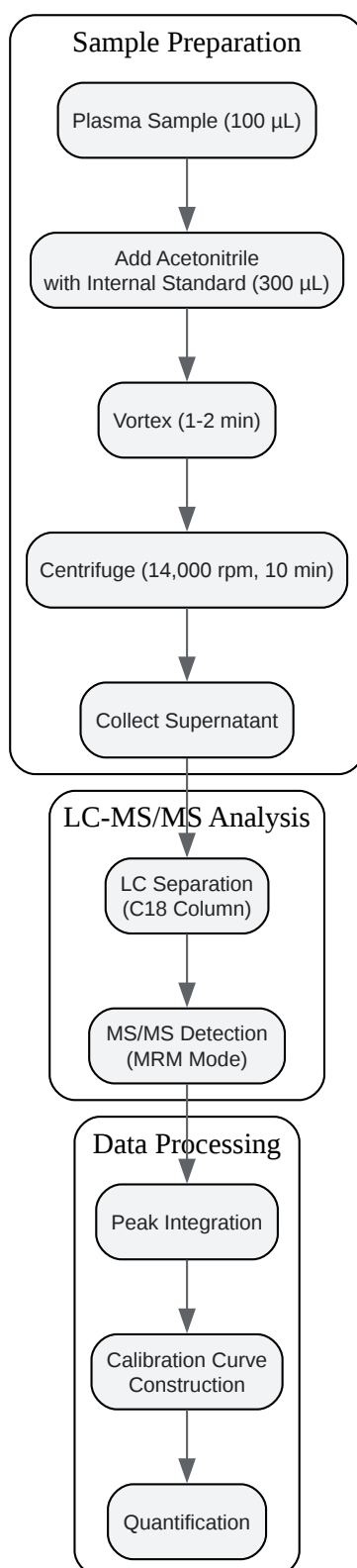
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over several minutes to elute the analyte, followed by a wash and re-equilibration step.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10  $\mu$ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
- MRM Transitions: Specific precursor-to-product ion transitions for **3-Methoxyacetaminophen-d3** and the internal standard would need to be determined and optimized for maximum sensitivity.

### 3. Data Analysis

- Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared in the same biological matrix.

## Experimental Workflow Visualization



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Caption: A typical workflow for the analysis of **3-Methoxyacetaminophen-d3** in plasma.

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